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molecular formula C17H24N2O2 B8773887 Tert-butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate

Tert-butyl (2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)carbamate

Cat. No. B8773887
M. Wt: 288.4 g/mol
InChI Key: TXFUWJLANVJXMK-UHFFFAOYSA-N
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Patent
US07674909B2

Procedure details

A mixture of N-Boc-1,4-phenylenediamine (75 g), MgSO4 (216 g), 4-tert-butylcathechol (1.8 g) and iodine (4.7 g) in anhydrous acetone (600 ml) was heated under reflux for 20 h. The MgSO4 was removed by filtration and the filtrate was concentrated in vacuo. The residue was chromatographed on a short plug of silicagel using heptane/ethyl acetate=8/2 (v/v) as the eluent to give the product as a brown oil.
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
216 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[O-]S([O-])(=O)=O.[Mg+2].[C:22]([C:26]1C=C(O)C(=[CH:31][CH:32]=1)O)(C)([CH3:24])[CH3:23].II>CC(C)=O>[C:4]([O:3][C:1](=[O:2])[NH:8][C:9]1[CH:10]=[C:11]2[C:12](=[CH:13][CH:14]=1)[NH:15][C:22]([CH3:24])([CH3:23])[CH:26]=[C:32]2[CH3:31])([CH3:7])([CH3:6])[CH3:5] |f:1.2|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NC1=CC=C(C=C1)N
Name
Quantity
216 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(O)=CC1)O
Name
Quantity
4.7 g
Type
reactant
Smiles
II
Name
Quantity
600 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The MgSO4 was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a short plug of silicagel

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC=1C=C2C(=CC(NC2=CC1)(C)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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